BenchChemオンラインストアへようこそ!

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate

Synthetic efficiency Mesylation yield Process chemistry

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS 1207176-25-7) is a Boc-protected, 3-fluoro-4-mesyloxy-substituted piperidine building block with molecular formula C₁₁H₂₀FNO₅S and molecular weight 297.35 g·mol⁻¹. It belongs to the class of fluorinated piperidine sulfonate esters that serve as dual-functional intermediates: the methylsulfonyloxy (mesylate) group at C4 acts as a potent leaving group for nucleophilic displacement, while the N-Boc protecting group enables orthogonal synthetic manipulation.

Molecular Formula C11H20FNO5S
Molecular Weight 297.35 g/mol
CAS No. 1207176-25-7
Cat. No. B3221716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate
CAS1207176-25-7
Molecular FormulaC11H20FNO5S
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C
InChIInChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3
InChIKeyIBRYORODRHGOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS 1207176-25-7): Procurement-Relevant Identity and Class Positioning


Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS 1207176-25-7) is a Boc-protected, 3-fluoro-4-mesyloxy-substituted piperidine building block with molecular formula C₁₁H₂₀FNO₅S and molecular weight 297.35 g·mol⁻¹ . It belongs to the class of fluorinated piperidine sulfonate esters that serve as dual-functional intermediates: the methylsulfonyloxy (mesylate) group at C4 acts as a potent leaving group for nucleophilic displacement, while the N-Boc protecting group enables orthogonal synthetic manipulation [1]. The compound is supplied at ≥95% to ≥98% purity by multiple vendors and is primarily utilized in medicinal chemistry programs targeting kinase inhibitors and CGRP receptor antagonists [2].

Why Generic Substitution of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate with Non-Fluorinated or Non-Mesylated Analogs Fails


Substituting this compound with a non-fluorinated analog (e.g., CAS 141699-59-4) or the precursor alcohol (CAS 373604-28-5) introduces measurable deficits in synthetic utility and downstream product profile. The 3-fluoro substituent contributes approximately +18 Da molecular weight while preserving nearly identical topological polar surface area (TPSA 72.91 Ų) and slightly reducing LogP (1.31 vs. 1.36 for the non-fluorinated analog), thereby maintaining favorable permeability characteristics while enabling fluorine-mediated metabolic stabilization in ultimate drug candidates [1]. The methylsulfonyloxy leaving group is essential for efficient SN2 displacement; the hydroxyl precursor is a poor leaving group (relative rate approximately 10⁻⁵ compared to mesylate), requiring additional activation steps that reduce overall yield and increase step count [2]. Furthermore, regioisomeric placement of the mesyloxy group (e.g., C3 vs. C4) diverts the synthetic vector entirely, yielding a different substitution pattern on the piperidine ring and precluding access to the syn-1,2-amino-fluoropiperidine pharmacophore [3].

Quantitative Differentiation Evidence: Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate vs. Closest Analogs


Mesylation Reaction Efficiency: Near-Quantitative Yield vs. Alcohol Precursor Activation

The (3R,4S)-stereoisomer of this compound is prepared from tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate via mesylation with methanesulfonyl chloride (1.5 equiv) and DIPEA in dichloromethane at 0 °C to room temperature, achieving quantitative yield (271 mg isolated from 200 mg alcohol, ~100%) within 30 minutes . In contrast, the precursor alcohol (CAS 373604-28-5) cannot directly participate in nucleophilic displacement reactions without prior activation; its hydroxyl group exhibits negligible leaving group ability (relative SN2 rate < 10⁻⁵ versus mesylate), necessitating an additional synthetic step [1]. The quantitative mesylation yield eliminates the need for extensive chromatographic purification, enabling direct use in subsequent transformations.

Synthetic efficiency Mesylation yield Process chemistry

Physicochemical Differentiation: Fluorine Impact on LogP and TPSA vs. Non-Fluorinated Analog

The 3-fluoro substitution on the piperidine ring differentiates this compound (MW 297.34) from the non-fluorinated analog tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4, MW 279.35). Despite the +18 Da mass increment, TPSA remains identical at 72.91 Ų, while computed LogP decreases marginally from 1.36 to 1.31 . This indicates that fluorination increases molecular weight and hydrogen bond acceptor count (6 vs. 5) without expanding polar surface area, a profile consistent with enhanced metabolic stability in downstream drug candidates while preserving membrane permeability [1]. The fluorine atom at C3 also influences the conformational preference of the piperidine ring, favoring the axial orientation that positions the C4 mesyloxy group for optimal nucleophilic attack trajectories [1].

Physicochemical properties Fluorine substitution Drug-likeness

Leaving Group Potency: Methylsulfonyloxy vs. Hydroxyl and Halide Leaving Groups in Nucleophilic Displacement

The methylsulfonyloxy (mesylate) group at C4 provides leaving group potency that is among the highest in SN2 reactions, with a relative rate of approximately 10⁴–10⁵ compared to chloride (set at 1.0) and orders of magnitude above fluoride or hydroxyl [1]. This is critical because the 3-fluoro substituent is a poor leaving group; nucleophilic attack must occur regioselectively at C4. The mesylate enables this chemoselectivity: sodium azide displaces the mesyloxy group at 78 g scale (0.262 mol) in DMF to yield the 4-azido-3-fluoropiperidine intermediate, a direct precursor to the 4-amino-3-fluoropiperidine pharmacophore [2]. Without the mesylate activation, the 4-hydroxyl group would require conversion to a leaving group in a separate step, or alternative strategies such as Mitsunobu inversion, both of which introduce additional reagents, cost, and purification complexity.

Leaving group ability Nucleophilic substitution SN2 reactivity

Orthogonal Protection Strategy: Boc vs. Cbz for Downstream Synthetic Flexibility

The N-Boc protection in this compound (CAS 1207176-25-7) offers a critical advantage over the corresponding N-Cbz analog, benzyl cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 913574-97-7, MW 331.36). Boc deprotection proceeds under mild acidic conditions (TFA/DCM or HCl/dioxane) that are compatible with the mesylate ester and氟 substituent, whereas Cbz removal requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that can reduce azide intermediates, cleave sulfonate esters, or promote defluorination . The molecular weight differential (MW 297.34 vs. 331.36, Δ = –34 Da) also favors the Boc compound for atom economy in multi-step sequences. Furthermore, Boc deprotection can be performed orthogonally in the presence of benzyl esters, Cbz groups, and other hydrogenolysis-labile functionality, providing greater synthetic latitude .

Protecting group strategy Boc vs. Cbz Orthogonal deprotection

Access to Privileged syn-1,2-Amino-Fluoropiperidine Pharmacophore via Azide Displacement

The primary synthetic value of this compound lies in its role as the direct precursor to tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 934536-10-4) via azide displacement and subsequent reduction [1]. The resulting syn-1,2-amino-fluoropiperidine scaffold is a privileged pharmacophore in multiple clinical-stage programs, including CGRP receptor antagonists for migraine (Molinaro et al., J. Org. Chem. 2019), PTK2/FAK inhibitors, JAK inhibitors, and gyrase inhibitors [2][3]. The cis-4-amino-3-fluoropiperidine moiety has been synthesized at multikilogram scale with 99% enantiomeric excess, underscoring its industrial relevance [3]. The target compound's specific substitution pattern (3-fluoro, 4-mesyloxy, N-Boc) maps directly onto this pharmacophore: C4 mesylate displacement installs the amine, C3 fluorine provides metabolic stability and conformational bias, and N-Boc enables late-stage diversification after piperidine functionalization [2].

Pharmacophore synthesis CGRP antagonist Kinase inhibitor Fluorinated piperidine

Multi-Vendor Availability and Purity Benchmarking for Supply Chain Resilience

This compound is stocked by multiple independent suppliers with documented purity specifications, reducing single-source procurement risk. Leyan offers 98% purity (Product No. 1640605) ; Chemenu supplies at 95%+ purity (Catalog No. CM547127) ; and Fluoropharm lists the related cis-benzyl analog at ≥98% purity, indicating broad class availability [1]. In contrast, the regioisomeric (3,4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate (CAS 1404196-64-0) is listed by fewer vendors (primarily Combi-Blocks at 95%) and carries a higher price point due to lower demand and more complex synthesis . The broader supplier base for the target compound translates to competitive pricing, shorter lead times, and greater assurance of supply continuity for programs scaling from medicinal chemistry to preclinical development.

Supply chain Vendor comparison Purity benchmarking Procurement

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate


Medicinal Chemistry: Synthesis of CGRP Receptor Antagonist Candidates

Procurement of this compound is indicated for medicinal chemistry programs developing calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapy. The compound serves as the direct precursor to the syn-1,2-amino-fluoropiperidine pharmacophore that is the key structural component of clinical-stage CGRP antagonist 1, as demonstrated by Molinaro et al. in their enantioselective synthesis supporting preclinical studies [1]. The quantitative mesylation yield (~100%) and the ability to displace the mesylate with azide at multi-gram scale ensure reliable supply of the 4-amino-3-fluoropiperidine core for structure-activity relationship (SAR) exploration .

Process Chemistry: Scalable Synthesis of Fluorinated Piperidine Building Blocks for Kinase Inhibitor Programs

Process chemistry groups developing kinase inhibitor candidates (PTK2/FAK, JAK) that incorporate the cis-4-amino-3-fluoropiperidine motif should prioritize this intermediate. Qu et al. have demonstrated multikilogram-scale synthesis of the downstream enantiopure cis-4-amino-3-fluoro-1-methylpiperidine with 99% ee via asymmetric hydrogenation, establishing industrial feasibility [1]. The Boc protection enables late-stage N-deprotection under mild acidic conditions, avoiding the hydrogenolysis requirements of Cbz analogs and preserving reduction-sensitive functionality installed at C4 .

Chemical Biology: Synthesis of Fluorinated Piperidine-Containing Chemical Probes

For chemical biology applications requiring fluorinated piperidine probes (e.g., ¹⁹F NMR reporters, metabolic stability studies), this compound provides a versatile entry point. The 3-fluoro substituent confers a distinctive ¹⁹F NMR handle while the mesylate leaving group permits installation of diverse C4 substituents (amines, thiols, heterocycles) via nucleophilic displacement [1]. The computed LogP of 1.31 and TPSA of 72.91 Ų place the compound within drug-like chemical space, making derived probes suitable for cellular target engagement studies .

Custom Synthesis / CRO: Multi-Step Fragment Elaboration Starting from a Dual-Functional Intermediate

Contract research organizations (CROs) and custom synthesis providers should recommend this compound to clients requiring efficient access to 3-fluoro-4-substituted piperidines. The orthogonal functionalization (N-Boc protection, C4 mesylate, C3 fluoride) allows sequential, chemoselective elaborations: (i) nucleophilic displacement at C4, (ii) Boc deprotection, (iii) N-functionalization, without protecting group manipulation [1]. The multi-vendor availability (Leyan, Chemenu, Fluoropharm) at 95–98% purity ensures reliable sourcing, while the quantitative mesylation step reported in the patent literature confirms that larger-scale custom synthesis is technically straightforward .

Quote Request

Request a Quote for Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.